

synthesis of rivaroxaban from 4-chlorothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-carboxylic acid

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Application Notes and Protocols: A Detailed Guide to the Synthesis of Rivaroxaban from 4-Chlorothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally bioavailable direct factor Xa inhibitor.[1][2][3] Its crucial role in preventing and treating various thromboembolic disorders has spurred significant interest in its efficient and scalable synthesis.[1][4] This document provides a detailed application note and protocol for the synthesis of rivaroxaban, with a specific focus on the synthetic route originating from **4-chlorothiophene-2-carboxylic acid**. This starting material is a key precursor for the thiophene moiety of the final drug molecule.[5][6]

The chirality of the oxazolidinone ring in rivaroxaban is a critical factor for its therapeutic effect; only the (S)-enantiomer exhibits potent inhibitory activity against coagulation factor Xa.[7] Therefore, the synthetic strategies discussed herein emphasize stereocontrol to achieve the desired enantiomer.

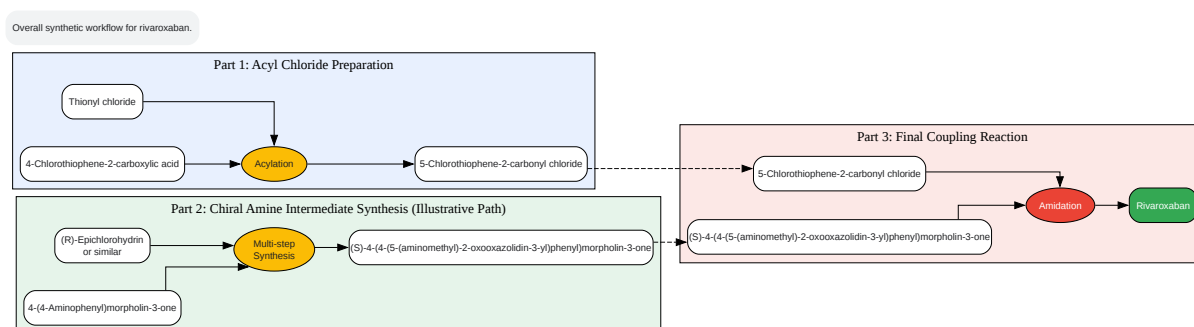
Overall Synthetic Strategy

The synthesis of rivaroxaban from **4-chlorothiophene-2-carboxylic acid** involves a convergent approach. The core of this strategy is the coupling of two key intermediates:

- 5-Chlorothiophene-2-carbonyl chloride: Derived from **4-chlorothiophene-2-carboxylic acid**, this acyl chloride serves as the electrophilic component.
- (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: This chiral amine is the nucleophilic component, providing the core oxazolidinone and morpholinone structures with the correct stereochemistry.[8][9]

The final step is an amidation reaction between these two fragments to yield rivaroxaban. The following sections provide detailed protocols for the preparation of these key intermediates and the final coupling reaction.

Synthetic Workflow Diagram



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Caption: Overall synthetic workflow for rivaroxaban.

Part 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride

Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient method for activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl_2) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO_2), and hydrogen chloride (HCl), all of which are gaseous byproducts, driving the reaction to completion.

Experimental Protocol

Materials:

Reagent/Solvent	CAS Number	Molecular Weight	Quantity	Moles
4-Chlorothiophene-2-carboxylic acid	24065-33-6	162.59 g/mol	10.0 g	0.0615 mol
Thionyl chloride (SOCl_2)	7719-09-7	118.97 g/mol	22.0 mL (35.9 g)	0.302 mol
Toluene	108-88-3	92.14 g/mol	100 mL	-

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **4-chlorothiophene-2-carboxylic acid** (10.0 g, 0.0615 mol).
- Add toluene (100 mL) to the flask and stir to suspend the solid.

- Carefully add thionyl chloride (22.0 mL, 0.302 mol) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
- Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[10]
- After completion, allow the mixture to cool to room temperature.
- Distill off the excess thionyl chloride and toluene under reduced pressure.[2]
- The resulting crude 5-chlorothiophene-2-carbonyl chloride (a light yellow oil) can be used in the next step without further purification.[11][12]

Part 2: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Scientific Rationale

The synthesis of this chiral amine intermediate is a critical part of the overall process and several routes have been reported. A common strategy involves the construction of the oxazolidinone ring from a chiral precursor, such as (R)-epichlorohydrin or (S)-glycidyl phthalimide, and 4-(4-aminophenyl)morpholin-3-one.[13] The stereochemistry of the final product is dictated by the chiral starting material. The subsequent steps involve the introduction of the aminomethyl group.

The protocol outlined here is an illustrative pathway. For large-scale production, optimization of this multi-step synthesis is crucial for yield and purity.[14]

Illustrative Experimental Protocol (Conceptual)

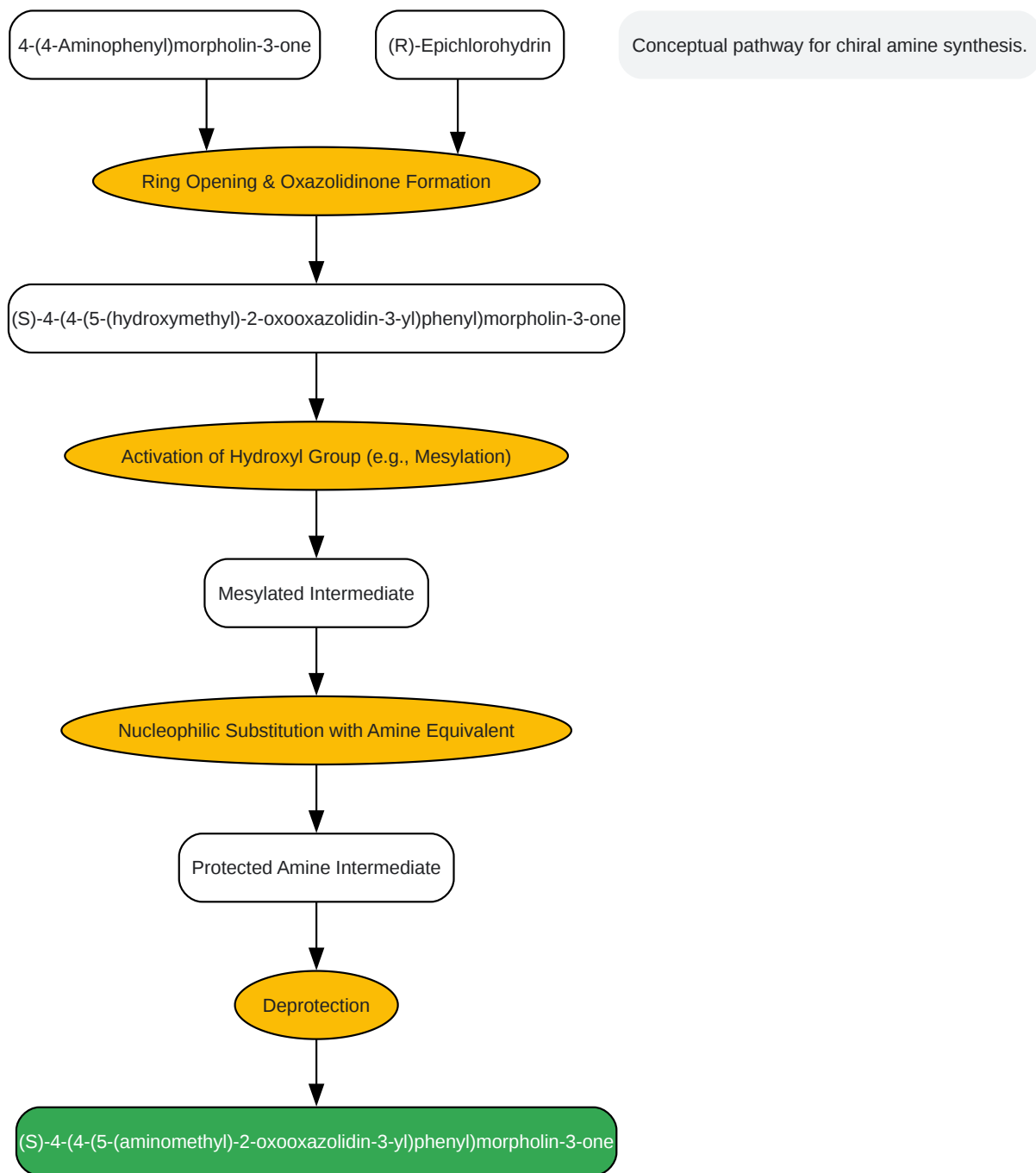
Due to the complexity and proprietary nature of many industrial syntheses for this intermediate, a detailed, universally applicable protocol is challenging to provide. However, a general conceptual workflow is as follows:

- Synthesis of 4-(4-Aminophenyl)morpholin-3-one: This can be prepared from 4-(4-nitrophenyl)morpholin-3-one via reduction of the nitro group.[4]

- **Formation of the Oxazolidinone Ring:** The 4-(4-aminophenyl)morpholin-3-one is reacted with a chiral three-carbon synthon, such as (R)-glycidyl butyrate or a derivative of (R)-epichlorohydrin, to form the chiral hydroxymethyl-oxazolidinone intermediate.^[2]
- **Introduction of the Amine:** The hydroxyl group of the intermediate is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an amine equivalent (e.g., phthalimide followed by hydrazinolysis, or direct amination).^[15]

The final product is often isolated as a salt (e.g., hydrochloride or perchlorate) to improve stability and handling.^{[10][16]}

Key Intermediate Synthesis Diagram



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Caption: Conceptual pathway for chiral amine synthesis.

Part 3: Final Coupling to Synthesize Rivaroxaban

Scientific Rationale

This is the final convergent step where the two key intermediates are coupled via an amidation reaction. The highly reactive 5-chlorothiophene-2-carbonyl chloride readily reacts with the primary amine of the chiral intermediate to form a stable amide bond. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base is critical for achieving high yield and purity.

Experimental Protocol

Materials:

Reagent/Solvent	CAS Number	Molecular Weight	Quantity	Moles
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one	446292-10-0	319.33 g/mol	5.0 g	0.0157 mol
5-Chlorothiophene-2-carbonyl chloride	42518-98-9	181.04 g/mol	~3.1 g	~0.0172 mol
Triethylamine (TEA)	121-44-8	101.19 g/mol	4.4 mL (3.2 g)	0.0314 mol
Dichloromethane (DCM)	75-09-2	84.93 g/mol	150 mL	-

Procedure:

- Dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (5.0 g, 0.0157 mol) and triethylamine (4.4 mL, 0.0314 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

- Cool the mixture to 0°C in an ice bath.
- Dissolve the crude 5-chlorothiophene-2-carbonyl chloride (~3.1 g, ~0.0172 mol) in dichloromethane (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.^[2]
- Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Concentrate the organic layer under reduced pressure to obtain crude rivaroxaban.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure rivaroxaban.

Data Summary

Step	Product	Starting Material	Theoretical Yield	Actual Yield	Purity (HPLC)
1	5-Chlorothiophene-2-carbonyl chloride	4-Chlorothiophene-2-carboxylic acid	11.1 g	~10.5 g (crude)	-
3	Rivaroxaban	(S)-Amine Intermediate	6.8 g	5.8 - 6.3 g	>99%

Note: Yields are illustrative and may vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of rivaroxaban from **4-chlorothiophene-2-carboxylic acid** is a robust and scalable process. The key to a successful synthesis lies in the efficient preparation of the two main intermediates: 5-chlorothiophene-2-carbonyl chloride and the chiral amine, (S)-4-(4-(5-

(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. The final amidation step is generally high-yielding. Careful control of reaction conditions and purification procedures are essential to obtain high-purity rivaroxaban suitable for pharmaceutical applications.

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